2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde
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Overview
Description
2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features both thiazole and imidazole rings. These rings are known for their significant roles in medicinal chemistry due to their biological activities and ability to form stable structures. The compound’s unique structure makes it a valuable subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde typically involves the condensation of thiazole derivatives with imidazole-5-carbaldehyde. One common method includes the use of thiazole-2-carboxylic acid, which is first converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate then reacts with imidazole-5-carbaldehyde under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole and imidazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: 2-(Thiazol-2-yl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(Thiazol-2-yl)-1H-imidazole-5-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, 2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde is used as a building block for synthesizing more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The presence of both thiazole and imidazole rings is known to enhance the biological activity of the molecules, making them effective against various diseases.
Industry: Industrially, the compound is used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the production of various commercial products.
Mechanism of Action
The mechanism of action of 2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the binding sites. These interactions can lead to changes in cellular pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
- 2-(Thiazol-2-yl)-1H-imidazole-4-carbaldehyde
- 2-(Thiazol-2-yl)-1H-imidazole-5-carboxylic acid
- 2-(Thiazol-2-yl)-1H-imidazole-5-methanol
Comparison: Compared to its analogs, 2-(Thiazol-2-yl)-1H-imidazole-5-carbaldehyde is unique due to the position of the aldehyde group, which significantly influences its reactivity and biological activity. The presence of the aldehyde group at the 5-position of the imidazole ring allows for specific interactions with biological targets, making it a more potent compound in certain applications.
Properties
Molecular Formula |
C7H5N3OS |
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Molecular Weight |
179.20 g/mol |
IUPAC Name |
2-(1,3-thiazol-2-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C7H5N3OS/c11-4-5-3-9-6(10-5)7-8-1-2-12-7/h1-4H,(H,9,10) |
InChI Key |
MRXCTAVNDNVTMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=NC=C(N2)C=O |
Origin of Product |
United States |
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